molecular formula C18H19N3O3 B14759812 Lenalidomide-C3-alkyne

Lenalidomide-C3-alkyne

Cat. No.: B14759812
M. Wt: 325.4 g/mol
InChI Key: HZOKXPPDHBROPJ-UHFFFAOYSA-N
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Description

Lenalidomide-C3-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the C3-alkyne group to lenalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-C3-alkyne typically involves the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide (DMF) and potassium carbonate (K2CO3) to form the desired compound . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and efficiency. The final product is purified using techniques such as recrystallization and chromatography to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-C3-alkyne undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The nitro group in the compound can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under mild conditions.

Major Products

Scientific Research Applications

Lenalidomide-C3-alkyne has a wide range of applications in scientific research:

Mechanism of Action

Lenalidomide-C3-alkyne exerts its effects by binding to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. This degradation disrupts cellular processes, leading to the death of cancer cells and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-C3-alkyne stands out due to its enhanced chemical reactivity and versatility in various applications. The presence of the alkyne group allows for unique reactions and modifications, making it a valuable tool in both research and industrial settings.

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and mechanism of action make it a promising candidate for further research and development.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

3-[3-oxo-7-(pent-4-ynylamino)-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C18H19N3O3/c1-2-3-4-10-19-14-7-5-6-12-13(14)11-21(18(12)24)15-8-9-16(22)20-17(15)23/h1,5-7,15,19H,3-4,8-11H2,(H,20,22,23)

InChI Key

HZOKXPPDHBROPJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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